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molecular formula C7H12O2 B073255 6-Heptenoic acid CAS No. 1119-60-4

6-Heptenoic acid

Cat. No. B073255
M. Wt: 128.17 g/mol
InChI Key: RWNJOXUVHRXHSD-UHFFFAOYSA-N
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Patent
US05077447

Procedure details

In a procedure similar to example 3, a mixture of suberic acid (20.0 g, 0.115 mol), acetic anhydride (11.7 g, 0.115 mol) , and chlorocarbonyl bis(dimethylphenylphospine)rhodium (0.509 g, 0.00115 mol) was heated under reduced pressure (100 torr) using an oil bath maintained at 255° C. and the product collected as it distilled from the reactor. The material removed was continuously replaced with a mixture of suberic acid and acetic anhydride (1:1 molar mixture; a total of 90.0 g of suberic acid was used in the feed mixture) in a rate that maintained the initial level of the reactor contents throughout the course of the entire reaction. The formation of product ceased after about 90 minutes of reaction time. The distillate product collected was fractionally distilled to provide 54.1 g of 6-heptenoic acid (bp 95°-100° C./10 torr) which was found by GC analysis to be >98% of the α-olefin. This amount of product corresponds to a catalyst TON of 368. Considering the amount of unreacted suberic acid containing residue recovered in the distillation pot (19.6 g), the isolated yield of 6-heptenoic acid relative to the suberic acid in the feed mixture was nearly quantitative.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
[Compound]
Name
chlorocarbonyl bis(dimethylphenylphospine)rhodium
Quantity
0.509 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9].C(OC(=O)C)(=O)C>>[C:8]([OH:10])(=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]=[CH2:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(CCCCCCC(=O)O)(=O)O
Name
Quantity
11.7 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
chlorocarbonyl bis(dimethylphenylphospine)rhodium
Quantity
0.509 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
255 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under reduced pressure (100 torr)
CUSTOM
Type
CUSTOM
Details
the product collected as it
DISTILLATION
Type
DISTILLATION
Details
distilled from the reactor
CUSTOM
Type
CUSTOM
Details
The material removed
ADDITION
Type
ADDITION
Details
was continuously replaced with a mixture of suberic acid and acetic anhydride (1
TEMPERATURE
Type
TEMPERATURE
Details
that maintained the initial level of the reactor contents
CUSTOM
Type
CUSTOM
Details
throughout the course of the entire reaction
CUSTOM
Type
CUSTOM
Details
The formation of product ceased after about 90 minutes of reaction time
Duration
90 min
DISTILLATION
Type
DISTILLATION
Details
The distillate product collected
DISTILLATION
Type
DISTILLATION
Details
was fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC=C)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 54.1 g
YIELD: CALCULATEDPERCENTYIELD 367%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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